.alpha.-Carrageenan
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Overview
Description
.alpha.-Carrageenan is a type of sulfated polysaccharide extracted from red algae, specifically from the cell walls of certain species of red seaweed. It is known for its gelling, thickening, and stabilizing properties, making it a valuable compound in various industrial applications, particularly in the food, pharmaceutical, and cosmetic industries .
Preparation Methods
.alpha.-Carrageenan is typically prepared through the extraction of red algae. The process involves the following steps:
Harvesting: Red algae are harvested from marine environments.
Extraction: The harvested algae are subjected to hot water extraction to dissolve the carrageenan.
Purification: The extract is then filtered to remove impurities.
Precipitation: Carrageenan is precipitated using alcohol or potassium chloride.
Drying: The precipitated carrageenan is dried and ground into a fine powder
Chemical Reactions Analysis
.alpha.-Carrageenan undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed by acids or enzymes to produce lower molecular weight oligosaccharides.
Sulfation: The degree of sulfation can be modified to alter its gelling properties.
Degradation: Enzymatic degradation by carrageenases produces oligosaccharides with biological activities
Scientific Research Applications
.alpha.-Carrageenan has numerous scientific research applications:
Chemistry: Used as a gelling agent in various chemical formulations.
Biology: Employed in cell culture media and as a stabilizer for biological samples.
Medicine: Investigated for its potential anti-viral, anti-tumor, and anti-inflammatory properties.
Industry: Widely used in the food industry as a thickening and stabilizing agent .
Mechanism of Action
The mechanism of action of .alpha.-Carrageenan involves its ability to form helical structures that can interact with other molecules. This interaction is primarily due to its sulfated polysaccharide nature, which allows it to bind to proteins and other macromolecules, thereby stabilizing them and altering their properties .
Comparison with Similar Compounds
.alpha.-Carrageenan is often compared with other types of carrageenan, such as kappa-carrageenan and iota-carrageenan. While all three share similar gelling and thickening properties, this compound is unique due to its specific sulfation pattern and molecular structure, which confer distinct physicochemical properties .
Similar Compounds
Kappa-Carrageenan: Forms strong, rigid gels in the presence of potassium ions.
Iota-Carrageenan: Forms soft, elastic gels in the presence of calcium ions.
Lambda-Carrageenan: Does not gel but is used to thicken dairy products
Properties
CAS No. |
104781-83-1 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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